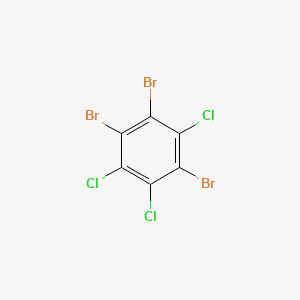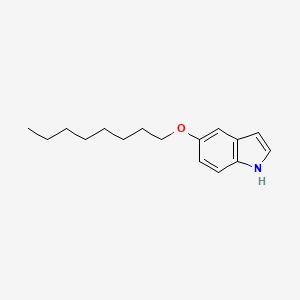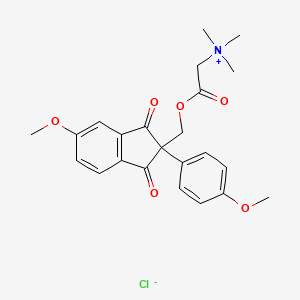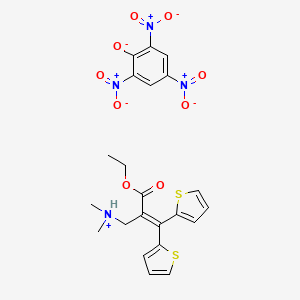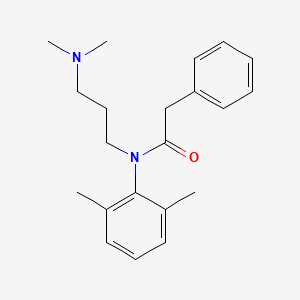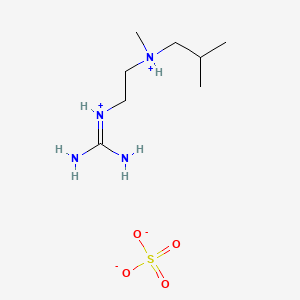
1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Méthodes De Préparation
The synthesis of 1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . Another method involves the use of thiourea derivatives as guanidylating agents, which react with nucleophilic amines in the presence of coupling reagents or metal catalysts . Industrial production methods often utilize commercially available guanylating reagents like di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Analyse Des Réactions Chimiques
1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea derivatives, carbodiimides, and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, guanidylation reactions with thiourea derivatives typically yield N,N’-disubstituted guanidines .
Applications De Recherche Scientifique
1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology, guanidines are known to play key roles in various biochemical processes and are used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . In medicine, guanidines have been explored for their potential therapeutic applications, including the treatment of hypertension and muscle weakness associated with Eaton-Lambert syndrome . Additionally, in the industry, guanidines are used in the production of polymers, resins, and other materials .
Mécanisme D'action
The mechanism of action of 1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate involves its interaction with molecular targets and pathways. Guanidines are strong organic bases that exist primarily as guanidinium ions at physiological pH . They enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This action is believed to be mediated through the inhibition of transmission in post-ganglionic adrenergic nerves, preventing the release of norepinephrine at nerve endings .
Comparaison Avec Des Composés Similaires
1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate can be compared with other similar compounds such as 1-ethylguanidine sulfate and guanethidine . While all these compounds share the guanidine functional group, they differ in their specific structures and applications. For instance, guanethidine is primarily used as an antihypertensive agent, whereas 1-ethylguanidine sulfate is used in chemical synthesis studies
Propriétés
Numéro CAS |
14156-74-2 |
|---|---|
Formule moléculaire |
C8H22N4O4S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
2-(diaminomethylideneazaniumyl)ethyl-methyl-(2-methylpropyl)azanium;sulfate |
InChI |
InChI=1S/C8H20N4.H2O4S/c1-7(2)6-12(3)5-4-11-8(9)10;1-5(2,3)4/h7H,4-6H2,1-3H3,(H4,9,10,11);(H2,1,2,3,4) |
Clé InChI |
OOLNXZOERSTJKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[NH+](C)CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


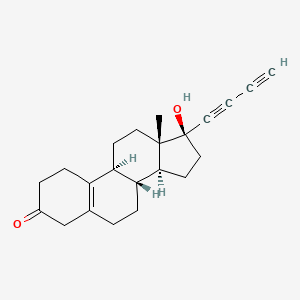
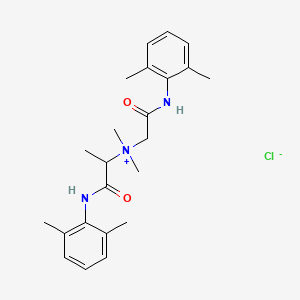
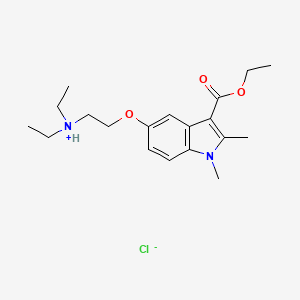
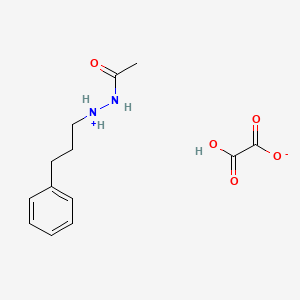
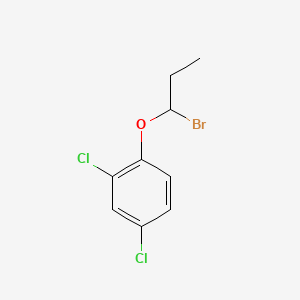
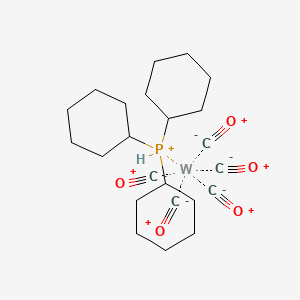
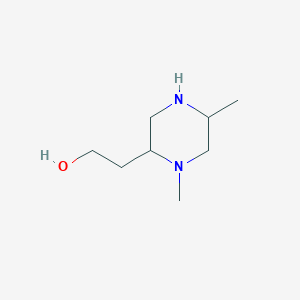
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
